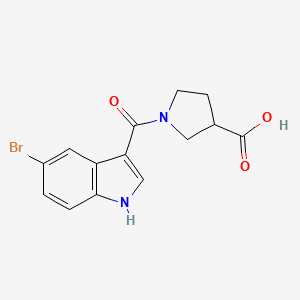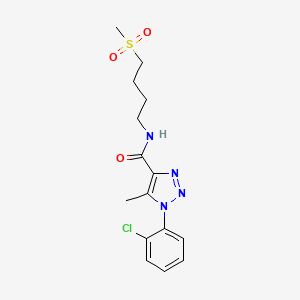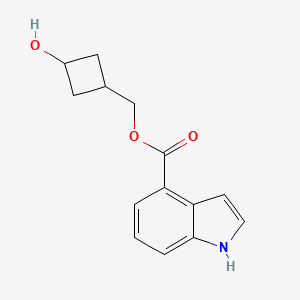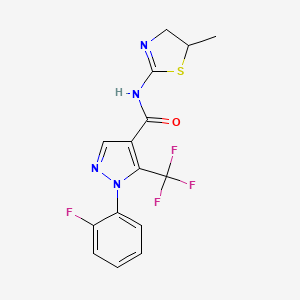
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD 7389 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. The binding of BET proteins to acetylated lysine residues on histones promotes the recruitment of transcriptional machinery, leading to the activation of gene expression. Therefore, the inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid leads to the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid have been extensively studied in preclinical studies. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid leads to the suppression of oncogenic gene expression, leading to the inhibition of cancer cell growth. The compound has also been shown to have anti-inflammatory effects in preclinical studies. The inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid leads to the suppression of pro-inflammatory gene expression, leading to the inhibition of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. The compound is a potent inhibitor of BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, the compound has several limitations for lab experiments. The compound has limited solubility in aqueous solutions, making it difficult to use in some experiments. The compound is also relatively unstable, making it difficult to store for long periods.
Direcciones Futuras
There are several future directions for the study of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid. One future direction is to further investigate the therapeutic potential of the compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Another future direction is to develop more potent and selective inhibitors of BET proteins based on the structure of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid. Additionally, the use of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid as a tool for studying the role of BET proteins in various diseases could lead to the identification of new therapeutic targets.
Métodos De Síntesis
The synthesis of 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid involves the reaction of 5-bromoindole-3-carboxaldehyde with pyrrolidine-3-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as acetic acid, at a specific temperature and pressure. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. The compound has shown promising results in preclinical studies as a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, the inhibition of BET proteins by 1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid may have therapeutic potential in these diseases.
Propiedades
IUPAC Name |
1-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-9-1-2-12-10(5-9)11(6-16-12)13(18)17-4-3-8(7-17)14(19)20/h1-2,5-6,8,16H,3-4,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQNPDWNGCMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)

![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)
![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)

![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)

![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)